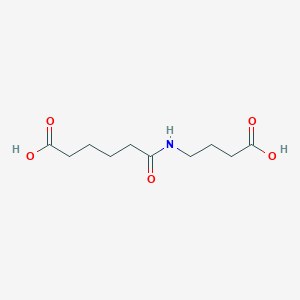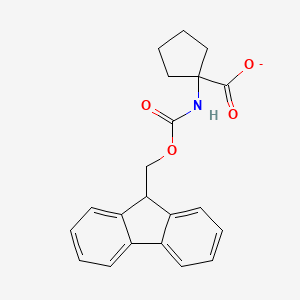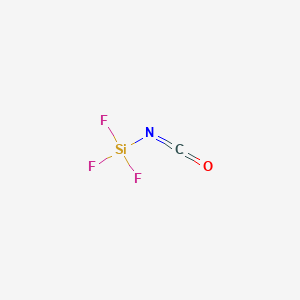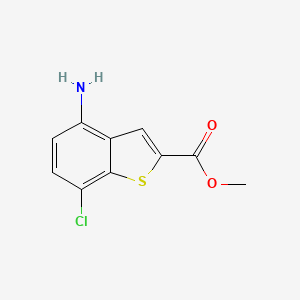
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid is a compound with a complex structure that includes both carboxylic acid and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Carboxypropyl)amino)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method includes the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the compound into more oxidized forms.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-((3-Carboxypropyl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-[(2-Carboxyethyl)amino]-5-oxopentanoic acid
- 5-[(3-Carboxypropyl)amino]-5-oxopentanoic acid
Uniqueness
6-((3-Carboxypropyl)amino)-6-oxohexanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its combination of carboxylic acid and amino functional groups provides versatility in both synthetic and research applications.
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-(3-carboxypropylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(4-1-2-5-9(13)14)11-7-3-6-10(15)16/h1-7H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
CAWIWNFEFJHGNI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)


![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)



